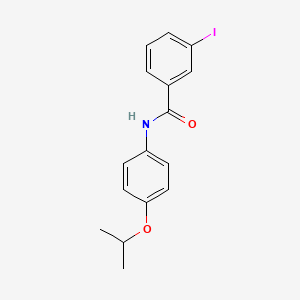
6-Bromo-2,2-dimethyl-1-hexanol
概要
説明
6-Bromo-2,2-dimethyl-1-hexanol is an organic compound with the molecular formula C8H17BrO It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethyl-1-hexanol typically involves the bromination of 2,2-dimethylhexanol. One common method is the reaction of 2,2-dimethylhexanol with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
6-Bromo-2,2-dimethyl-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form 2,2-dimethylhexanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 6-Bromo-2,2-dimethylhexanone or 6-Bromo-2,2-dimethylhexanal.
Reduction: 2,2-Dimethylhexanol.
Substitution: Various substituted hexanols depending on the nucleophile used.
科学的研究の応用
6-Bromo-2,2-dimethyl-1-hexanol has several applications in scientific research:
作用機序
The mechanism of action of 6-Bromo-2,2-dimethyl-1-hexanol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic attacks. These interactions influence the compound’s reactivity and its effects on biological systems .
類似化合物との比較
Similar Compounds
6-Bromo-2,2-dimethylhexanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
6-Bromo-1-hexanol: Similar structure but without the dimethyl substitution.
Uniqueness
6-Bromo-2,2-dimethyl-1-hexanol is unique due to the presence of both a bromine atom and a hydroxyl group on a dimethyl-substituted hexane backbone
特性
分子式 |
C8H17BrO |
|---|---|
分子量 |
209.12 g/mol |
IUPAC名 |
6-bromo-2,2-dimethylhexan-1-ol |
InChI |
InChI=1S/C8H17BrO/c1-8(2,7-10)5-3-4-6-9/h10H,3-7H2,1-2H3 |
InChIキー |
AKVIDXHKYFQGTQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCCBr)CO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B8453146.png)


![1-{2-[(Triphenylmethyl)sulfanyl]ethyl}pyridin-1-ium methanesulfonate](/img/structure/B8453164.png)




![N-[1-(phenylmethyl)-4-piperidinyl]-3-pyridinamine](/img/structure/B8453215.png)

![1-{2-[(1-Cyclopentylpiperidin-4-yl)oxy]pyrimidin-5-yl}piperidin-2-one](/img/structure/B8453222.png)



